Zirconium D-gluconate
Description
Structure
2D Structure
Properties
CAS No. |
94023-24-2 |
|---|---|
Molecular Formula |
C24H44O28Zr |
Molecular Weight |
871.8 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;zirconium(4+) |
InChI |
InChI=1S/4C6H12O7.Zr/c4*7-1-2(8)3(9)4(10)5(11)6(12)13;/h4*2-5,7-11H,1H2,(H,12,13);/q;;;;+4/p-4/t4*2-,3-,4+,5-;/m1111./s1 |
InChI Key |
BHVQLRGKBUDAFF-FSCNPAMSSA-J |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Zr+4] |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Zr+4] |
Origin of Product |
United States |
Synthesis and Preparation Methodologies for Zirconium D Gluconate Complexes
Direct Synthesis Approaches
Direct synthesis involves the reaction of a soluble zirconium salt with a source of D-gluconate in a suitable solvent, typically water. The process aims to isolate the Zirconium D-gluconate complex as a solid or a stable solution.
The choice of precursors is fundamental to the successful synthesis of this compound. The selection depends on factors like solubility, reactivity, and the desired purity of the final complex.
Zirconium Precursors: The aqueous chemistry of zirconium is complex, as the Zr(IV) ion does not exist as a simple aqua ion but rather as various hydrolytic species. lupinepublishers.com Common precursors are soluble zirconium salts that can provide a source of Zr(IV) ions in solution.
Zirconium Oxychloride (ZrOCl₂·8H₂O): This is a widely used precursor due to its ready solubility in acidic aqueous solutions. lupinepublishers.cometiceramics.comnih.gov It dissolves to form complex cationic species, often written as [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, which can then react with the gluconate ligand.
Zirconium Tetrachloride (ZrCl₄): While also a viable precursor, it hydrolyzes very rapidly and vigorously in water, making the reaction harder to control. eticeramics.comnih.gov
Zirconyl Nitrate (ZrO(NO₃)₂·xH₂O): Similar to zirconium oxychloride, this salt is soluble in water and serves as a common source for zirconium in aqueous synthesis. eticeramics.com
Gluconate Precursors: The ligand can be introduced as D-gluconic acid or one of its salts.
D-Gluconic Acid (C₆H₁₂O₇): An organic acid that can directly react with a zirconium precursor. The reaction involves the deprotonation of its carboxylic acid group and potentially some of its hydroxyl groups to coordinate with the zirconium center. megazyme.com
Sodium Gluconate (NaC₆H₁₁O₇): A highly soluble salt that provides the D-gluconate anion directly in solution, which can simplify pH control during the reaction. tdcommons.org
Calcium Gluconate (Ca(C₆H₁₁O₇)₂): Another salt that can be used, though the presence of calcium ions might require consideration in the final application. tdcommons.org
Reaction Conditions: The formation of the complex is typically achieved by mixing aqueous solutions of the chosen zirconium and gluconate precursors. Key parameters that must be controlled include stoichiometry, temperature, and reaction time. The process often involves the dropwise addition of one reactant to the other under constant stirring to ensure homogeneity and prevent localized precipitation of zirconium hydroxides. nih.gov The final product can be isolated through methods such as evaporation, precipitation by adding a less polar solvent, or centrifugation. tdcommons.org
| Precursor Type | Compound Name | Formula | Key Characteristics |
|---|---|---|---|
| Zirconium Source | Zirconium Oxychloride Octahydrate | ZrOCl₂·8H₂O | Commonly used, soluble in acidic water. lupinepublishers.cometiceramics.com |
| Zirconium Tetrachloride | ZrCl₄ | Highly reactive, rapid hydrolysis. eticeramics.comnih.gov | |
| Zirconyl Nitrate Hydrate | ZrO(NO₃)₂·xH₂O | Soluble, alternative to oxychloride. eticeramics.com | |
| Gluconate Source | D-Gluconic Acid | C₆H₁₂O₇ | Directly provides the ligand for chelation. megazyme.com |
| Sodium Gluconate | NaC₆H₁₁O₇ | Soluble salt, provides gluconate anion. tdcommons.org |
The pH of the reaction medium is arguably the most critical variable in the synthesis of this compound. It directly influences the chemical species of both the zirconium ion and the gluconate ligand present in the solution, thereby determining whether complexation occurs and the nature of the resulting complex. researchgate.netnih.gov
Effect on Zirconium(IV): In aqueous solutions, the Zr(IV) ion undergoes extensive hydrolysis, a process that is highly dependent on pH. oecd-nea.org At very low pH (typically below 2), zirconium exists as polynuclear hydroxo-bridged species. oecd-nea.org As the pH increases, these species can further hydrolyze and polymerize, eventually leading to the precipitation of zirconium hydroxide (B78521) (Zr(OH)₄) or hydrous zirconia (ZrO₂·nH₂O), usually around pH 3-4. d-nb.info For successful complexation with gluconate, the pH must be controlled to keep zirconium in solution, preventing its precipitation while allowing the ligand to bind effectively.
Effect on D-Gluconate: D-gluconic acid is a weak acid with a pKa of approximately 3.6-3.8. This means the equilibrium between the protonated acid (C₆H₁₂O₇) and the deprotonated gluconate anion (C₆H₁₁O₇⁻) is highly sensitive to pH changes in this range. For chelation to occur, the carboxylic acid group must be deprotonated to form a carboxylate, which then coordinates to the zirconium ion. Therefore, the pH should ideally be maintained above the pKa of gluconic acid to ensure a sufficient concentration of the anionic ligand.
Optimal pH for Complexation: The optimal pH for forming the this compound complex represents a balance between preventing the precipitation of zirconium hydroxide and ensuring the deprotonation of gluconic acid. This typically creates a specific pH window for synthesis. Studies on other zirconium complexes, such as those with hydroxamates, show that complex formation begins at low pH and the structure of the complex can change as the pH is increased. nih.gov For the gluconate system, a moderately acidic to near-neutral pH range (e.g., pH 4 to 7) is often targeted. In this range, the gluconate anion is the dominant ligand species, while the hydrolysis of zirconium can be suppressed by the formation of the stable gluconate complex. researchgate.netnih.gov
| pH Range | State of Zirconium(IV) Ion | State of Gluconic Acid Ligand | Outcome for Complex Formation |
|---|---|---|---|
| Very Acidic (pH < 2) | Soluble, but as polynuclear hydroxo species. oecd-nea.org | Primarily protonated (C₆H₁₂O₇), low ligand availability. | Inefficient complexation. |
| Moderately Acidic (pH 4-6) | Prone to hydrolysis, but can be stabilized by complexation. researchgate.net | Increasingly deprotonated (C₆H₁₁O₇⁻), available for coordination. | Optimal range for complex formation. nih.gov |
| Alkaline (pH > 8) | Rapid precipitation as zirconium hydroxide. d-nb.info | Fully deprotonated, but zirconium is unavailable. | No complex formation; precipitation dominates. |
Templated Synthesis Approaches for this compound (if applicable to nanostructure fabrication)
Templated synthesis is a sophisticated method used to fabricate materials with controlled size, shape, and porosity, often at the nanoscale. nih.gov This approach involves the use of a sacrificial template, such as a surfactant micelle, polymer, or hard template like silica (B1680970) spheres, around which the desired material is formed. nih.gov
While templated synthesis is a well-established technique for producing nanostructured zirconium oxide (zirconia, ZrO₂), its specific application for the direct fabrication of this compound nanostructures is not widely documented in scientific literature. nih.govnih.gov However, the principles can be extrapolated. If such a synthesis were to be developed, this compound could potentially act as a precursor that is then organized by a template. For instance, a solution of the complex could be incorporated into a self-assembled surfactant structure. Subsequent removal of the solvent and the template (e.g., through calcination) would likely convert the complex into structured zirconia rather than isolating a nanostructured this compound complex.
In Situ Generation of this compound Solutions
In situ generation refers to the preparation of a chemical compound directly within its medium of use, without the need for isolation and purification. This method is practical and efficient, especially when the complex is to be used in a subsequent reaction step or as part of a larger formulation.
The in situ generation of a this compound solution would involve mixing stoichiometric amounts of a soluble zirconium salt (e.g., ZrOCl₂) and a gluconate source (e.g., sodium gluconate) in an aqueous medium, often with a buffer to maintain a specific pH. researchgate.net The resulting solution, containing the formed this compound complex, can then be directly used. For example, in radiopharmaceutical studies, complexes of radioactive zirconium isotopes like ⁸⁹Zr are prepared in situ by adding the radioisotope to a solution containing the chelating ligand under controlled pH conditions. researchgate.net This approach ensures that the highly stable complex is formed just prior to its intended application, maximizing its efficacy.
Fundamental Coordination Chemistry and Solution Speciation of Zirconium D Gluconate
Ligand Binding Mechanisms and Coordination Modes in Zirconium D-gluconate Complexes
Role of Carboxylate and Hydroxyl/Alkoxide Groups in this compound Coordination
The D-gluconate anion possesses a terminal carboxylate group and multiple hydroxyl groups along its aliphatic chain, all of which are potential coordination sites for the zirconium(IV) ion. The initial and primary interaction is expected to occur through the carboxylate group, which is a common and strong binding motif for zirconium. nih.gov In zirconium carboxylate complexes, the carboxylate groups can coordinate to the metal center in various modes, including monodentate, bidentate chelating, or bridging fashions. nih.gov The formation of polynuclear zirconium clusters is often facilitated by bridging carboxylate ligands. nih.gov
Metal-Ion-Induced Ligand Deprotonation in this compound Systems
A significant feature of the this compound system is the deprotonation of the gluconate ligand upon complexation, a phenomenon referred to as metal-ion-induced ligand deprotonation. This process is distinct from the hydrolysis of the metal ion itself, where coordinated water molecules are deprotonated. In the case of this compound, at elevated pH, one of the hydroxyl groups on the gluconate ligand can be deprotonated to form a more strongly coordinating alkoxide group. This is evidenced by the identification of the species Zr(OH)4(GLU)(GLU-H)3- in solution, where (GLU-H) represents a deprotonated gluconate ligand. The high positive charge of the zirconium(IV) ion polarizes the O-H bonds of the coordinated hydroxyl groups, increasing their acidity and facilitating the release of a proton. acs.orgnih.gov This deprotonation leads to a stronger metal-ligand bond and the formation of a more stable complex at higher pH values. Studies on other metal-gluconate systems have also shown that deprotonation of the ligand occurs more readily when it is bound to a metal ion compared to the free ligand. nih.gov
Solution Equilibria and Speciation Diagrams of this compound
The speciation of this compound in aqueous solution is highly dependent on factors such as pH and the concentration of both the metal ion and the ligand. Understanding these equilibria is crucial for predicting the behavior of zirconium in the presence of gluconic acid.
Identification of Dominant this compound Species Across Varied pH Ranges
Thermodynamic analysis of zirconium solubility in the presence of gluconic acid has revealed the formation of distinct dominant species as a function of pH. tandfonline.com In the neutral to weakly alkaline pH range (pHc 4–8), the predominant species is identified as Zr(OH)4(GLU)2^2-. tandfonline.com The presence of four hydroxide (B78521) ions in this complex suggests that it is formed from the hydrolysis of the Zr(IV) ion prior to or concurrently with gluconate coordination. The independence of zirconium solubility on pH in this range further supports the involvement of four hydroxide ions in the complex. tandfonline.com
Determination of Zirconium-to-Gluconate Stoichiometry in Complex Formation
Solubility studies have been instrumental in determining the stoichiometry of the this compound complexes formed in solution. By examining the dependence of zirconium solubility on the total gluconate concentration at a constant pH, it has been shown that the slope of this relationship is approximately 2. tandfonline.com This indicates that two gluconate ligands are involved in the formation of the dominant soluble zirconium complex in the neutral pH range. tandfonline.com This 1:2 zirconium-to-gluconate stoichiometry is consistent with the proposed formula Zr(OH)4(GLU)2^2-. tandfonline.com This stoichiometry differs from that observed for some tetravalent actinides with gluconate, where 1:1 complexes are often dominant. tandfonline.com
Thermodynamic Parameters of this compound Complexation
The stability of the this compound complexes can be quantified by their formation constants. These thermodynamic parameters are essential for modeling the speciation and solubility of zirconium in the presence of gluconic acid. The formation constants for the dominant this compound species have been determined through the analysis of solubility data. tandfonline.com The relevant equilibrium reactions and their corresponding formation constants are presented in the table below.
Formation Constants of this compound Complexes
| Equilibrium Reaction | Log β° |
|---|---|
| Zr^4+ + 4OH- + 2GLU- ⇌ Zr(OH)4(GLU)2^2- | 53.3 ± 0.2 |
| Zr^4+ + 4OH- + 2GLU- ⇌ Zr(OH)4(GLU)(GLU-H)^3- + H+ | 42.8 ± 0.2 |
Data sourced from thermodynamic modeling of Zr solubility in the presence of gluconic acid. tandfonline.com
The high values of these formation constants indicate that zirconium(IV) forms very stable complexes with D-gluconate. uzh.ch The determination of such thermodynamic data is challenging due to the strong tendency of Zr(IV) to hydrolyze and form highly stable complexes. uzh.ch
Determination of Formation Constants and Solubility Products
Prior to a 2017 study, thermodynamic data for the this compound system were not available. Research focusing on the solubility of zirconium in the presence of gluconic acid (GLU) has since provided valuable insights into the formation of soluble complexes. The study determined the formation constants of this compound complexes through a meticulous analysis of solubility data. uzh.ch
The experimental approach involved measuring zirconium solubility across a range of pH levels and total gluconate concentrations. The solubility-limiting solid phase was identified as amorphous Zr(OH)₄. By employing a least-squares fitting analysis of the solubility data, the formation constants for the dominant soluble this compound complexes were determined. nih.gov
The primary complexation reactions and their determined formation constants at an ionic strength of 0.5 M are summarized below. These constants are crucial for developing thermodynamic models to predict zirconium speciation in environments containing gluconate.
Table 1: Formation Constants of this compound Complexes nih.gov
| Reaction | log K° |
| Zr⁴⁺ + 2H₂O ⇌ Zr(OH)₂²⁺ + 2H⁺ | -3.9 |
| Zr⁴⁺ + 4H₂O ⇌ Zr(OH)₄(aq) + 4H⁺ | -9.6 |
| Zr⁴⁺ + 5H₂O ⇌ Zr(OH)₅⁻ + 5H⁺ | -21.1 |
| Zr(OH)₄(am) + 2GLU⁻ ⇌ Zr(OH)₄(GLU)₂²⁻ | -1.13 ± 0.10 |
| Zr(OH)₄(am) + OH⁻ + 2GLU⁻ ⇌ Zr(OH)₅(GLU)₂³⁻ | -8.11 ± 0.17 |
Note: GLU⁻ represents the D-gluconate anion.
The data indicates the formation of stable complexes where two gluconate molecules coordinate with the zirconium hydroxide species.
Factors Influencing this compound Solubility in Aqueous Systems
The solubility of this compound in aqueous systems is significantly influenced by several key factors, primarily pH and the total concentration of gluconate.
Effect of pH: The solubility of zirconium demonstrates a clear dependence on the pH of the solution. In the presence of gluconate, Zr solubility is notably enhanced in neutral and alkaline conditions. uzh.ch
pH 4–8: In this range, the solubility of the zirconium-gluconate complex is observed to be independent of pH. This suggests the involvement of four hydroxide ions in the gluconate complex. uzh.ch
Above pH 10: The solubility increases with a rising pH, with a slope of approximately 1. This trend suggests that an additional hydroxide ion is involved in the reaction between the solid phase and the gluconate complex. uzh.ch
Effect of Gluconate Concentration: The concentration of gluconic acid is a direct driver of zirconium solubility.
At gluconate concentrations below 10⁻³ M, the zirconium solubility remains low, near the detection limit. uzh.ch
When the gluconate concentration is increased above 10⁻²·⁵ M, a clear increase in zirconium solubility is observed, indicating the formation of this compound complexes. uzh.ch
Further analysis shows that the slope of zirconium solubility against the gluconate concentration is approximately 2, which points to the involvement of two gluconate molecules in the complexation reaction. uzh.ch
This evidence underscores that both pH and the availability of the gluconate ligand are critical in determining the extent to which zirconium will be mobilized in an aqueous environment through the formation of soluble this compound complexes.
Ligand Exchange Reactions Involving this compound
Ligand exchange reactions are fundamental to understanding the stability of a metal complex in a multi-ligand environment. The high charge-to-size ratio of the Zr⁴⁺ ion results in the formation of exceptionally stable complexes, making direct measurement of their formation constants challenging. Consequently, ligand competition methods are often necessary to probe the thermodynamic stability of such complexes. nih.gov
Investigation of Competing Ligand Effects on this compound Complex Stability
While specific studies detailing ligand competition directly with the this compound complex are limited, the known coordination chemistry of zirconium with other potent ligands allows for an informed investigation into potential competing effects. Zirconium exhibits a strong affinity for hard donor atoms, particularly oxygen and fluoride (B91410). This preference dictates which ligands are likely to compete with gluconate for coordination to the Zr⁴⁺ center.
Competition with Phosphate (B84403): Zirconium has a very high affinity for phosphate groups. The interaction is strong, leading to the formation of highly stable zirconium phosphate compounds. researchgate.netnih.gov The presence of phosphate ions in a solution containing this compound would likely lead to a ligand exchange reaction, where the phosphate outcompetes the gluconate for the zirconium center. This is due to the strong Lewis acid nature of Zr⁴⁺ and the strong Lewis base character of the phosphate anion. researchgate.net
Competition with Fluoride: Fluoride is another small, highly electronegative ligand that forms very stable complexes with zirconium. Studies on the interaction of fluoride with zirconia surfaces and in solution demonstrate a strong binding affinity. nih.gov In an acidic environment, hydrofluoric acid (HF) can be particularly effective at interacting with zirconium. nih.gov Therefore, in the presence of fluoride ions, a competitive equilibrium would be established, and depending on the relative concentrations and pH, fluoride could displace gluconate from the zirconium coordination sphere.
Competition with Carbonate and Bicarbonate: Research on zirconium-based adsorbents has shown that carbonate and bicarbonate ions can compete with other ligands for active zirconium sites. These ions can form stable pentacyclic complexes with Zr⁴⁺, thereby reducing the availability of the metal center for other ligands. nih.gov This suggests that in a solution containing this compound, the presence of carbonate or bicarbonate could negatively impact the stability of the gluconate complex.
The investigation of these competing ligand effects is crucial for predicting the speciation and mobility of zirconium in complex aqueous environments, such as those found in geological repositories for nuclear waste or in certain industrial processes. The relative stability of the this compound complex will be dictated by the presence and concentration of these and other competing ligands.
Structural Elucidation and Advanced Spectroscopic Characterization of Zirconium D Gluconate Systems
X-ray Based Structural Characterization
X-ray-based techniques are powerful tools for elucidating the atomic-level structure of materials. They can provide information on bond lengths, coordination numbers, and the crystalline or amorphous nature of a sample.
Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy for Zirconium D-gluconate
Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a technique that provides information about the local atomic environment of a specific element. By analyzing the oscillations in the X-ray absorption spectrum above an absorption edge, one can determine the types of neighboring atoms, their distances, and their coordination numbers.
For this compound, EXAFS at the zirconium K-edge would reveal the coordination environment around the Zr(IV) ion. It is expected that the primary coordination sphere of zirconium would consist of oxygen atoms from the carboxylate and hydroxyl groups of the D-gluconate ligand. The analysis would provide precise Zr-O bond distances and the coordination number of the zirconium center. This information is crucial for understanding how the gluconate ligand binds to the zirconium ion, whether it acts as a bidentate or tridentate ligand, and if water molecules are also involved in the coordination.
Table 1: Expected EXAFS Parameters for this compound
| Absorber-Backscatterer Pair | Coordination Number (N) | Interatomic Distance (R, Å) | Debye-Waller Factor (σ²) |
|---|---|---|---|
| Zr-O | 6-8 | 2.1 - 2.3 | Data not available |
| Zr-C | Data not available | Data not available | Data not available |
Powder X-ray Diffraction (PXRD) for Solid Phase Analysis
Powder X-ray Diffraction (PXRD) is a fundamental technique for identifying crystalline phases and determining their structure. The diffraction pattern is a fingerprint of the crystalline material.
Vibrational and Nuclear Magnetic Resonance Spectroscopies
Vibrational and nuclear magnetic resonance spectroscopies provide complementary information on the bonding, functional groups, and molecular structure of a compound.
Fourier Transform Infrared (FTIR) Spectroscopy for this compound
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides information about the functional groups present in a molecule.
In the FTIR spectrum of this compound, characteristic bands for the O-H, C-H, and C=O functional groups of the gluconate ligand would be expected. The coordination of the carboxylate and hydroxyl groups to the zirconium ion would likely cause shifts in the positions and changes in the intensities of their corresponding vibrational bands compared to free gluconic acid or its simple salts. For instance, the stretching frequency of the carboxylate group (COO-) would be particularly sensitive to its coordination mode with the zirconium ion.
Table 2: Expected FTIR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (hydroxyl) | Stretching | 3500 - 3200 (broad) |
| C-H | Stretching | 2950 - 2850 |
| C=O (carboxylate) | Asymmetric Stretching | ~1600 |
| C=O (carboxylate) | Symmetric Stretching | ~1400 |
| C-O | Stretching | 1150 - 1050 |
Raman Spectroscopy for Molecular Structure and Bonding in this compound
Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR. It measures the inelastic scattering of monochromatic light.
The Raman spectrum of this compound would also show bands corresponding to the vibrations of the gluconate ligand. Raman spectroscopy is often particularly sensitive to symmetric vibrations and vibrations of the molecular backbone. Therefore, it would provide valuable information on the conformation of the gluconate chain upon complexation with zirconium. The Zr-O stretching vibrations would also be observable in the low-frequency region of the Raman spectrum, providing direct insight into the coordination of the metal ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure and Dynamics of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. By analyzing the chemical shifts, coupling constants, and relaxation times of atomic nuclei, one can deduce detailed information about the connectivity and three-dimensional structure of a molecule.
For this compound in a suitable solvent (such as D₂O), ¹H and ¹³C NMR spectroscopy would be used to study the gluconate ligand. The coordination of the gluconate to the zirconium ion would cause changes in the chemical shifts of the protons and carbons near the binding sites. This would allow for the identification of which hydroxyl and carboxylate groups are involved in the coordination. Furthermore, advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC), could be used to assign all the proton and carbon signals and to determine the solution-state conformation of the complex. The dynamics of the complex, such as ligand exchange, could also be investigated by variable-temperature NMR studies.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
Other Spectroscopic and Analytical Techniques for this compound Systems
UV-Visible Spectrophotometry for this compound Complexation Studies
UV-Visible spectrophotometry is a powerful and widely accessible analytical technique used to study the formation and stability of metal-ligand complexes in solution. The method relies on the principle that the formation of a complex between a metal ion, such as Zirconium(IV), and a ligand, like D-gluconate, often results in a new chemical species with a unique electronic absorption spectrum in the ultraviolet or visible range. This change in absorption characteristics can be quantitatively monitored to derive critical thermodynamic and stoichiometric information about the complexation reaction.
The complexation of Zirconium(IV) with organic ligands containing chromophoric groups typically leads to significant changes in the UV-Vis spectrum. These changes can manifest as the appearance of new absorption bands, often attributed to ligand-to-metal charge transfer (LMCT) transitions, or shifts in the wavelength of maximum absorbance (λmax) of the ligand itself. By systematically varying experimental conditions such as pH, metal-to-ligand concentration ratio, and temperature, detailed insights into the complexation equilibria can be obtained.
Methodologies such as the mole-ratio method or Job's method of continuous variation are frequently employed to determine the stoichiometry of the formed this compound complex. In these experiments, the absorbance is measured at a specific wavelength corresponding to the complex while the molar ratio of the reactants is systematically changed. The resulting plot of absorbance versus mole fraction allows for the determination of the ratio in which the metal and ligand combine (e.g., 1:1, 1:2).
Furthermore, spectrophotometric titrations, where the absorbance is monitored as a function of ligand or metal concentration at a constant pH, are used to calculate the formation or stability constants (log β) of the complex. These constants are fundamental parameters that quantify the thermodynamic stability of the this compound species in solution.
Table 1: Illustrative Spectrophotometric Data for a Metal-Gluconate Complex Note: Data is hypothetical as specific studies on this compound were not found.
| Parameter | Value | Conditions |
|---|---|---|
| λmax of Complex | N/A | Aqueous Solution, pH X |
| Molar Absorptivity (ε) | N/A | at λmax |
| Stoichiometry (Zr:Gluconate) | N/A | Determined by Job's Method |
| Log β (Formation Constant) | N/A | T = 25°C, I = 0.1 M |
Thermal Analysis (e.g., Thermogravimetric Analysis) of this compound Related Materials
Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), are essential for characterizing the thermal stability and decomposition behavior of metal-organic compounds like this compound. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting data provides valuable information about decomposition temperatures, the presence of hydrated water, the nature of intermediate species, and the composition of the final residue.
For a hydrated metal-organic salt such as this compound, a typical TGA curve would exhibit a multi-step decomposition profile. The initial weight loss, occurring at lower temperatures (typically below 200°C), is generally attributed to the loss of adsorbed and coordinated water molecules (dehydration). Subsequent, more significant weight loss stages at higher temperatures correspond to the thermal decomposition of the D-gluconate ligand. This organic portion typically decomposes through a series of complex oxidative and pyrolytic reactions, releasing volatile products such as CO, CO₂, and H₂O.
The final product of the thermal decomposition of a zirconium salt in an oxidizing atmosphere (like air) is expected to be the thermodynamically stable Zirconium(IV) oxide (ZrO₂). The experimental residual mass from the TGA can be compared to the theoretical percentage of ZrO₂ in the parent this compound compound, which helps to confirm the stoichiometry of the original material. Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), often performed simultaneously with TGA, can provide further information on whether the decomposition processes are exothermic or endothermic.
Although TGA is a standard method for characterizing such materials, specific published studies detailing the complete thermogravimetric profile of this compound could not be identified. A comprehensive thermal analysis would provide the type of data outlined in the following table, which is crucial for understanding the material's behavior at elevated temperatures.
Table 2: Representative TGA Decomposition Stages for a Metal-Organic Compound Note: Data is illustrative as specific TGA studies on this compound were not found.
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Assignment |
|---|---|---|---|
| 1 | N/A | N/A | Dehydration (Loss of H₂O) |
| 2 | N/A | N/A | Decomposition of Gluconate Ligand |
| 3 | N/A | N/A | Further Decomposition/Carbonaceous Residue Oxidation |
| Final Residue | > X °C | N/A | **Zirconium(IV) oxide (ZrO₂) ** |
Computational and Theoretical Modeling of Zirconium D Gluconate
Quantum Chemical Approaches for Zirconium D-gluconate Structure and Bonding (e.g., DFT, MP2)
Quantum chemical methods are powerful tools for investigating the electronic structure, geometry, and bonding characteristics of this compound complexes. Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) are two prominent approaches used for these purposes. wikipedia.orgnih.gov
Density Functional Theory (DFT) has become a standard method for studying metal complexes due to its favorable balance of computational cost and accuracy. nih.govelmergib.edu.lybiointerfaceresearch.com For this compound, DFT calculations can optimize the molecular geometry to find the most stable three-dimensional arrangement of atoms. This allows for the determination of critical parameters such as bond lengths, bond angles, and coordination numbers between the zirconium ion and the gluconate ligand. Furthermore, DFT can be used to analyze the nature of the chemical bonds, providing insights into the covalent and ionic contributions to the metal-ligand interaction. elmergib.edu.ly Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can further clarify charge transfer and orbital interactions between the zirconium center and the oxygen atoms of the gluconate. biointerfaceresearch.com
Møller–Plesset Perturbation Theory (MP2) is a post-Hartree-Fock method that offers a higher level of theory by incorporating electron correlation effects more explicitly than many DFT functionals. wikipedia.org While computationally more demanding, MP2 calculations can provide more accurate binding energies and a more refined description of non-covalent interactions within the complex. nih.gov For this compound, MP2 would be particularly useful for benchmarking the results obtained from DFT and for systems where electron correlation is expected to play a significant role in the bonding and structure. nih.govacs.org The application of these methods follows a systematic approach: first, a chemical model of the complex is proposed, then its structure is optimized using DFT or MP2 to find the equilibrium geometry. nih.govacs.org
Development of Chemical Models for this compound Speciation in Solution
The behavior of this compound in an aqueous solution is complex, as various species can form depending on factors like pH and the concentration of the reactants. Developing accurate chemical models is essential to understand this speciation. openrepository.com This process typically involves a multi-step approach that combines experimental data with theoretical calculations. nih.govacs.org
Once initial models are proposed, their equilibrium structures are optimized using quantum chemical methods like DFT and MP2, as described in the previous section. acs.org The calculated structural parameters, such as average metal-oxygen bond distances, can then be compared with experimental data from techniques like Extended X-ray Absorption Fine Structure (EXAFS) to validate the proposed models. This iterative process of proposing, optimizing, and validating models is crucial for identifying the most likely species present in the solution. nih.gov
Simulation of Spectroscopic Signatures for this compound Complexes (e.g., XANES)
Computational methods are invaluable for interpreting experimental spectroscopic data by simulating the spectral signatures of proposed chemical structures. X-ray Absorption Near Edge Structure (XANES) spectroscopy is particularly sensitive to the oxidation state and local coordination environment of the absorbing atom, in this case, zirconium. unipd.itosti.govrsc.orgbohrium.com
The simulation of XANES spectra for potential this compound complexes provides a powerful tool for species identification. nih.gov The process involves using the optimized geometries of the chemical models (developed as described in section 5.2) as input for specialized theoretical calculations. These calculations simulate the electronic transitions that occur when a core electron of the zirconium atom is excited by X-rays, generating a theoretical spectrum. nih.govacs.org
By comparing the simulated XANES spectra of various candidate structures with the experimentally measured spectrum, researchers can determine which chemical model best represents the actual species in the sample. nih.gov This "fingerprinting" approach has been successfully used to elucidate the structure of other metal-gluconate complexes, such as those of technetium, where theoretical simulations were able to explain unexpected experimental observations and identify the most probable complex structures in solution. nih.govacs.orgacs.org This methodology is directly applicable to the study of this compound, providing a robust means to confirm or refute proposed speciation models.
Thermodynamic Modeling and Prediction of this compound Behavior in Complex Systems
Thermodynamic modeling is used to predict the stability and behavior of this compound complexes under various conditions. A key parameter in this modeling is the formation constant (log β), which quantifies the stability of a metal-ligand complex. nih.gov Due to the high stability of Zr⁴⁺ complexes and their tendency to hydrolyze, direct experimental measurement of these constants can be challenging. nih.gov
Computational approaches, particularly DFT, offer a powerful alternative for predicting these thermodynamic properties. nih.gov By calculating the reaction energetics for the complexation of the Zr⁴⁺ ion with the gluconate ligand, it is possible to estimate the formation constants. nih.gov This involves calculating the Gibbs free energies of the reactants and the final complex. Such computational models have shown excellent correlation with available experimental data for a range of Zr⁴⁺ complexes, demonstrating their predictive power. nih.gov
Thermodynamic models can be further refined by incorporating data from solubility experiments. For the zirconium-gluconate system, solubility data has been used to determine the formation constants of the dominant soluble complexes through least-squares fitting analysis. This analysis provides quantitative data on the stability of species like Zr(OH)4(GLU)2^2- and Zr(OH)4(GLU)(GLU-H)^3-. researchgate.net This information is critical for predicting the behavior of zirconium in complex systems where gluconate may be present, which is important for applications such as assessing the safety of radioactive waste disposal. oecd-nea.org
Interactive Data Table: Thermodynamic Complex Formation Constants for Zirconium-Gluconate Species
This table summarizes the formation constants for dominant zirconium-gluconate complexes as determined by thermodynamic modeling of solubility data.
| Reaction | Log K (I=0) |
| Zr⁴⁺ + 4H₂O + 2GLU⁻ ⇌ Zr(OH)₄(GLU)₂²⁻ + 4H⁺ | -0.11 ± 0.17 |
| Zr⁴⁺ + 4H₂O + 2GLU⁻ ⇌ Zr(OH)₄(GLU)(GLU₋H)³⁻ + 5H⁺ | -9.60 ± 0.18 |
| Data derived from thermodynamic analysis of Zr solubility in the presence of gluconic acid. |
Interfacial Chemistry and Interactions of Zirconium D Gluconate with Diverse Matrices
Interaction with Inorganic Supports and Layered Materials
The interaction of Zirconium D-gluconate with inorganic supports and layered materials is a subject of significant interest, particularly concerning the modification of material properties through surface interactions and intercalation.
Zirconium phosphate (B84403) (ZrP) is a well-known layered inorganic material with the ability to host various guest molecules between its layers through intercalation. This process involves the insertion of atoms, ions, or molecules into the van der Waals gap of the layered structure, leading to modified physicochemical properties. While extensive research has been conducted on the intercalation of various organic and inorganic compounds into ZrP, specific studies on the intercalation of gluconate or this compound are not extensively documented in publicly available research.
However, the principles of intercalation in zirconium phosphates suggest that gluconate ions could potentially be intercalated. The process is often facilitated by pre-swelling the layers with water or other polar solvents, which expands the interlayer distance and allows for the exchange of interlayer protons or other cations with the guest species. The success of such intercalation would depend on factors such as the concentration of the gluconate solution, the pH, and the temperature. The presence of multiple hydroxyl and a terminal carboxylate group in the gluconate molecule could facilitate strong interactions with the zirconium phosphate layers through hydrogen bonding and ionic interactions.
Table 1: Intercalation Data for Various Molecules into Zirconium Phosphate
| Intercalated Molecule | Precursor | Interlayer Distance (Å) | Reference |
| n-alkylmonoamines | ZGDMP | Varies with chain length | researchgate.net |
| Cisplatin | θ-ZrP | 9.3 | nih.gov |
| Insulin | θ-ZrP | ~27 | core.ac.uk |
This table illustrates the versatility of zirconium phosphate in hosting different molecules, suggesting the potential for gluconate intercalation, though direct evidence is currently lacking.
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Zirconium-based MOFs are particularly noted for their high thermal and chemical stability. rsc.org The synthesis of zirconium MOFs typically involves the reaction of a zirconium salt (like zirconium tetrachloride or zirconyl chloride) with a multitopic organic linker containing coordinating functional groups, most commonly carboxylates.
While there is a vast body of literature on zirconium MOFs constructed from various organic linkers, the use of gluconate as a primary or secondary ligand in the synthesis of zirconium MOFs is not well-documented. Theoretically, the carboxylate group and multiple hydroxyl groups of the gluconate ligand could coordinate with zirconium clusters to form a stable framework. The flexibility of the gluconate molecule might, however, pose challenges in achieving a highly ordered, crystalline structure, which is a defining characteristic of MOFs.
The synthesis of zirconium MOFs is often carried out under solvothermal conditions, where the reactants are heated in a sealed vessel. osti.gov The choice of solvent, temperature, and modulator (a monofunctional ligand that helps control the crystallinity and defect density) are crucial parameters in directing the synthesis towards the desired topology. nih.gov Future research may explore the potential of using this compound as a precursor or incorporating gluconate ligands to create novel zirconium MOFs with unique properties, potentially for applications in catalysis or biomedical fields, given the biocompatibility of gluconate.
This compound Interactions with Organic Polymer Systems (e.g., Collagen in Tanning Processes)
The interaction of zirconium compounds with organic polymers is of significant industrial importance, particularly in the leather industry. Zirconium-based tanning agents are used as an alternative to chromium salts to produce "wet-white" leather, which is white and has good lightfastness.
The tanning process involves the cross-linking of collagen fibers within the animal hide to enhance its thermal stability, mechanical properties, and resistance to microbial degradation. Zirconium species in solution hydrolyze to form polynuclear complexes that can interact with the carboxyl groups of the amino acid residues (aspartic acid and glutamic acid) in the collagen protein. This interaction leads to the formation of stable cross-links between the collagen polypeptide chains.
Research has shown that zirconium(IV) complexes can significantly increase the hydrothermal stability of collagen. nih.gov For instance, zirconium oxychloride and zirconium oxalate (B1200264) have been demonstrated to increase the shrinkage temperature of rat tail tendon collagen by 8-10°C. nih.gov The effectiveness of the zirconium tanning agent is influenced by the nature of the ligands complexed to the zirconium center. These ligands, often referred to as "masking agents," control the reactivity and penetration of the zirconium species into the collagen matrix.
A doctoral thesis has reported the use of this compound as a tanning agent. core.ac.uk The gluconate ligand, with its multiple hydroxyl groups and a carboxylate group, can effectively complex with zirconium, influencing its hydrolysis and polymerization behavior, and thereby its tanning performance. It is plausible that the gluconate ligand itself can also participate in hydrogen bonding with the collagen fibers, further stabilizing the structure. A chrome-free tanning system based on highly-oxidized starch-zirconium complexes has also been developed, demonstrating the utility of carbohydrate-derived ligands in zirconium tanning. uc.edu
Table 2: Effect of Different Zirconium Complexes on the Thermal Stability of Collagen
| Zirconium Complex | Change in Shrinkage Temperature (°C) | Proposed Interaction Mechanism | Reference |
| Zirconium Oxychloride | +8-10 | Crosslinking via tetrameric species | nih.gov |
| Zirconium Oxalate | Lower than oxychloride | Crosslinking via monomeric species | nih.gov |
| This compound | Used as a tanning agent | Complexation and hydrogen bonding | core.ac.uk |
| Highly-oxidized starch–zirconium | Comparable to chrome tanning | Stable crosslinking between collagen fibers | uc.edu |
Role of this compound in Controlled Precipitation and Dissolution Phenomena
The controlled precipitation and dissolution of metal compounds are critical in various fields, including materials synthesis, hydrometallurgy, and environmental chemistry. The presence of chelating agents can significantly influence these processes by forming soluble metal complexes, thereby preventing or slowing down precipitation, or by facilitating the dissolution of solid phases.
While specific studies detailing the role of this compound in controlled precipitation and dissolution are scarce, the known chemistry of gluconate and zirconium allows for informed postulation. Gluconic acid is a well-known chelating agent for various metal ions. In the context of zirconium, the gluconate ligand can form stable, water-soluble complexes with zirconium ions over a certain pH range.
This chelating property could be utilized to control the precipitation of zirconium hydroxide (B78521) or other zirconium salts from aqueous solutions. By adding this compound or a source of gluconate ions to a zirconium-containing solution, the formation of insoluble precipitates upon pH adjustment can be moderated. The gluconate effectively sequesters the zirconium ions, keeping them in solution. This principle is utilized in various industrial applications to maintain metal ion solubility.
Conversely, gluconate solutions could also be employed to facilitate the dissolution of sparingly soluble zirconium compounds. The complexation reaction between the solid-phase zirconium and the aqueous gluconate can shift the dissolution equilibrium towards the formation of the soluble zirconium-gluconate complex, thereby enhancing the dissolution rate. The kinetics of such a process would be dependent on factors like pH, temperature, and the concentration of the gluconate solution.
For instance, the precipitation of basic zirconium sulfate (B86663) is a key step in the hydrometallurgical recovery of zirconium. mdpi.com The presence of a chelating agent like gluconate could potentially be used to refine this process, for example, by preventing the co-precipitation of impurities. However, without specific experimental data on the this compound system, these roles remain in the realm of chemical principles awaiting empirical validation.
Advanced Research Applications of Zirconium D Gluconate in Materials Science and Industrial Processes
Zirconium D-gluconate as a Component in Tanning Technologies for Leather Production
The leather industry has long sought alternatives to chromium-based tanning agents due to environmental concerns. Zirconium-based tanning has been explored for many years, producing a desirable white leather that can be dyed into clean, pastel shades. chemategroup.com Zirconium tanning agents, such as silicated sodium zirconium sulfate (B86663), have been employed to this end. chemategroup.com
Recent investigations into novel zirconium-based tanning agents have included the study of this compound. In comparative studies with other tanning agents, this compound has been used to tan animal hides, such as goatskin. nih.gov The effectiveness of zirconium tanning is often evaluated by the shrinkage temperature of the resulting leather, which is a measure of its hydrothermal stability. Research has shown a correlation between the zirconium content in the tanned leather and its shrinkage temperature. nih.gov
While challenges in zirconium tanning include the need for very low pH levels to prevent the precipitation of zirconium salts, the search for environmentally friendlier tanning methods continues to drive research into compounds like this compound. nih.gov The development of effective combination tanning systems, for instance, using zirconium with other compounds, has been explored to produce leathers with properties comparable to those of conventionally chrome-tanned leathers. kingsunchemical.com
Table 1: Comparison of Tanning Agent Effects
| Tanning Agent Type | Key Feature | Resulting Leather Property | Reference |
|---|---|---|---|
| Chromium-based | High hydrothermal stability | High shrinkage temperature | nih.gov |
| Zirconium-based (general) | Produces white leather | Light color, suitable for pastel dyes | chemategroup.com |
| This compound | Studied as a novel agent | Correlation between Zr content and shrinkage temp. | nih.gov |
| Zirconium-THPS combination | Chrome-free system | Properties on par with chrome-tanned leather | kingsunchemical.com |
This compound in Nuclear Waste Management Contexts (as a Chemical Analog for Actinide Complexation)
The long-term disposal of nuclear waste, particularly long-lived actinides like plutonium, requires their immobilization in durable waste forms. Zircon (ZrSiO₄) is considered a highly promising candidate for this purpose due to its exceptional chemical and mechanical durability, as evidenced by the existence of natural zircon grains that are nearly as old as the Earth itself. researchgate.netsurechemical.com These natural zircons can incorporate significant amounts of radioactive elements like uranium and thorium into their crystal structure. surechemical.com
In the context of nuclear waste repositories, the chemical behavior of radionuclides is of paramount importance. The complexation of metal ions with organic ligands, which can be present in the waste environment, can significantly influence their mobility. Gluconate, being a polyhydroxy carboxylate, is a relevant ligand in such systems. Studies on the complexation equilibria between D-gluconate and various metal ions are crucial for modeling the chemical speciation in radioactive waste repositories. researchgate.net
Research has been conducted on the impact of gluconate on the mobility of actinides in high-ionic-strength brines, which are relevant to certain types of geological repositories. researchgate.net Zirconium, sharing some chemical similarities with actinides, can serve as a valuable non-radioactive chemical analog. The study of the interaction between zirconium and gluconate, in the form of this compound, can therefore provide insights into the potential complexation behavior of actinides with gluconate under repository conditions. This understanding is vital for predicting the long-term fate of nuclear materials in a geological disposal environment.
Table 2: Zirconium Compounds in Nuclear Waste Management Research
| Compound/Material | Role in Nuclear Waste Management | Key Research Finding | Reference |
|---|---|---|---|
| Zircon (ZrSiO₄) | Durable host for actinide immobilization | Natural analogue demonstrates long-term stability | researchgate.netsurechemical.com |
| D-gluconate | Organic ligand affecting actinide mobility | Forms complexes with metal ions in repository conditions | researchgate.net |
| This compound | Chemical analog for actinide complexation | Provides insights into actinide-gluconate interactions | N/A |
This compound as a Precursor or Stabilizer in Catalytic Systems
Zirconium-based materials are widely utilized in catalysis, either as catalysts themselves or as supports for active catalytic species. google.com Zirconium phosphates, for example, are known for their catalytic properties in acid-catalyzed reactions due to their thermal stability and water tolerance. google.com Similarly, zirconium oxide (zirconia) is a valuable catalyst support that can enhance the performance of the active catalytic component. mdpi.com
The synthesis of these catalytic materials often involves the use of a zirconium precursor, which is a compound that provides the zirconium component. While common precursors include zirconium tetrachloride and zirconium alkoxides, organic compounds of zirconium can also be employed. admixture-concrete.com In this context, this compound could potentially serve as a precursor for the synthesis of zirconium-based catalysts. The gluconate ligand, being an organic moiety, would be removed during the calcination process, leaving behind a zirconium-containing phase.
Furthermore, ligands can play a crucial role in stabilizing catalytic species. The gluconate ligand in this compound could potentially act as a stabilizer for zirconium ions in a solution, preventing their premature precipitation and allowing for controlled deposition onto a support material. While the direct use of this compound as a precursor or stabilizer in catalytic systems is not extensively documented in the available literature, the fundamental chemistry of zirconium precursors and ligands suggests its potential applicability in this field.
Potential Roles in Other Industrial Formulations and Additives (e.g., Cement Chemistry)
In the realm of industrial formulations, various chemical additives are used to modify the properties of materials. In cement chemistry, for instance, retarders are admixtures that slow down the setting time of the concrete, which is crucial for large construction projects or in hot weather conditions. Sodium gluconate is a well-known and widely used retarder in the construction industry. chemategroup.com It functions by delaying the hydration process of the cement, thereby extending the workability of the concrete mix.
While the use of this compound in cement chemistry is not established, the known retarding effect of the gluconate anion suggests a potential, albeit unexplored, role. The presence of the zirconium cation would introduce a different chemical entity into the cementitious system, the effects of which are not yet understood.
Beyond cement, zirconium compounds find applications in a variety of other industrial formulations, including as paint driers and in coatings. The specific properties of this compound, such as its solubility and complexation behavior, could make it a candidate for investigation in these or other specialized formulations where the controlled release or sequestration of zirconium ions is desired. Further research is needed to explore and validate any potential benefits of incorporating this compound into such industrial products.
Analytical Methodologies for the Characterization and Quantification of Zirconium D Gluconate Systems
Spectrophotometric Methods for Zirconium D-gluconate Analysis
Spectrophotometry offers a cost-effective and accessible approach for the determination of zirconium content in this compound. These methods are based on the formation of a colored complex between zirconium and a chromogenic reagent, which can then be quantified by measuring its absorbance of light at a specific wavelength.
The underlying principle involves the reaction of the zirconium ion (Zr⁴⁺), after appropriate sample preparation to release it from the gluconate complex, with a specific organic ligand to produce a stable, colored complex. The intensity of the color, which is directly proportional to the zirconium concentration, is measured using a UV-Vis spectrophotometer. According to Beer's law, the absorbance of the solution is linearly related to the concentration of the analyte.
Several chromogenic reagents have been utilized for the spectrophotometric determination of zirconium in various samples. airccse.comdnu.dp.uaasianpubs.org While direct application to this compound may require method development and validation, the principles remain the same. The selection of the reagent is critical and depends on factors such as sensitivity, selectivity, and the pH of the medium.
A typical procedure would involve:
Sample Preparation: Dissolution of the this compound sample and potentially an acid digestion step to break down the organic gluconate moiety and ensure all zirconium is available for reaction.
Complex Formation: Addition of a suitable chromogenic reagent under optimized pH conditions to form a colored complex with the zirconium ions.
Measurement: Measurement of the absorbance of the resulting solution at the wavelength of maximum absorption (λmax) against a reagent blank.
Quantification: Determination of the zirconium concentration by comparing the absorbance to a calibration curve prepared from standard zirconium solutions.
Table 1: Examples of Chromogenic Reagents for Zirconium Determination
| Chromogenic Reagent | Wavelength of Maximum Absorption (λmax) | pH for Complex Formation | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Linear Range (µg/mL) |
|---|---|---|---|---|
| Chrome Azurol S (CAS) | 598 nm | 4.2 | 3.93 x 10³ | 1-7 |
| 2,4-dinitrobenzene-azopyrocatechol (dNBAP) with OP-10 | 560 nm | 2.0 | 1.3 x 10⁴ | 0.04-5.8 |
| DBC-arsenazo (DBC-ASA) | 560 nm | 2.40 mol L⁻¹ HNO₃ | 4.56 x 10⁴ | 0-1.20 |
This data is based on the determination of zirconium in various matrices and serves as a reference for potential application to this compound analysis. airccse.comdnu.dp.uaasianpubs.orgcyberleninka.ru
Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) for Zirconium in D-gluconate Systems
Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), is a powerful and sensitive technique for the determination of the total zirconium content in this compound. This method offers high precision, accuracy, and the capability for multi-element analysis. unr.edu.ar
The principle of ICP-AES involves introducing a liquid sample, in this case, a solution of this compound, into a high-temperature argon plasma (typically 6,000 to 10,000 K). The intense heat of the plasma desolvates, vaporizes, and atomizes the sample. The atoms and ions of zirconium are excited to higher electronic energy levels. As they relax to their ground state, they emit photons of light at characteristic wavelengths. The intensity of the emitted light at a specific wavelength for zirconium is directly proportional to its concentration in the sample.
A significant challenge in the analysis of zirconium by ICP-AES is the potential for spectral interferences from the zirconium matrix itself, which has a line-rich emission spectrum. nih.govresearchgate.net Careful selection of analytical lines is crucial to avoid overlap with emission lines from other elements or from the plasma gas. For this compound, the organic matrix (gluconate) can also influence the plasma conditions and sample introduction efficiency, a phenomenon known as a matrix effect. researchgate.net This can be addressed through matrix-matched standards or the use of internal standards.
Sample preparation for ICP-AES analysis of this compound typically involves microwave-assisted acid digestion to completely decompose the organic gluconate and solubilize the zirconium. nih.gov This ensures that the zirconium is efficiently introduced into the plasma.
Table 2: Selected Analytical Lines for Zirconium in ICP-AES
| Wavelength (nm) | Potential Interferences |
|---|---|
| 343.823 | Minimal in many matrices |
| 339.198 | Commonly used, good sensitivity |
The selection of the optimal analytical line depends on the specific sample matrix and the presence of other elements. researchgate.netekb.egat-spectrosc.com
X-ray Fluorescence Spectroscopy (XRF) for Elemental Analysis in this compound Materials
X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique that is well-suited for the rapid elemental analysis of this compound, particularly in its solid or powdered form. crb-gmbh.comrigaku.commalvernpanalytical.com It allows for the determination of the zirconium content without the need for sample dissolution, which is a significant advantage over techniques like ICP-AES.
The principle of XRF involves irradiating the this compound sample with a primary X-ray beam. This high-energy radiation excites electrons in the inner shells of the zirconium atoms, causing them to be ejected. The resulting vacancies are then filled by electrons from higher energy outer shells. This transition is accompanied by the emission of secondary (or fluorescent) X-rays, which have energies that are characteristic of the zirconium element. A detector measures the energy and intensity of these emitted X-rays. The intensity of the fluorescence signal is proportional to the concentration of zirconium in the sample.
For quantitative analysis, calibration is typically performed using standards with a similar matrix to the sample. In the case of this compound, which is an organic powder, matrix-matched standards would be ideal. Alternatively, techniques such as the fused bead method, where the sample is fused with a flux like lithium tetraborate (B1243019) to create a homogeneous glass disk, can minimize matrix effects. crb-gmbh.com
XRF is capable of detecting a wide range of elements, making it useful for screening for elemental impurities in this compound. crb-gmbh.com The technique can be performed using either wavelength-dispersive XRF (WDXRF) or energy-dispersive XRF (EDXRF) systems. measurlabs.com
Table 3: Key Parameters in XRF Analysis of Zirconium
| Parameter | Description |
|---|---|
| Primary X-ray Source | Typically an X-ray tube with a rhodium or tungsten anode. |
| Characteristic X-ray Lines | Kα and Kβ lines are commonly used for zirconium quantification. |
| Detector | Solid-state detectors (e.g., Si(Li) or SDD) for EDXRF, and scintillation or gas-flow proportional counters for WDXRF. |
| Sample Form | Can analyze powders, pressed pellets, or fused beads. crb-gmbh.com |
Chromatographic Techniques for Separation and Quantification of this compound Species
Chromatographic techniques are powerful for separating and quantifying different chemical species within a sample. For this compound systems, these methods can potentially be used to separate the this compound complex from free gluconate or other related substances.
High-Performance Liquid Chromatography (HPLC) is a versatile technique that could be adapted for the analysis of this compound. While specific methods for this compound are not widely published, methods for other metal gluconates, such as ferrous gluconate and calcium gluconate, have been developed. semanticscholar.orgjsmcentral.orgjsmcentral.org A reversed-phase HPLC method would likely be employed, using a C18 column. The mobile phase would need to be carefully optimized, potentially including an ion-pairing reagent to improve the retention and separation of the charged gluconate species. semanticscholar.org Detection could be achieved using a UV detector, as the gluconate moiety may have some UV absorbance, or more advanced detectors like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) could be used for more sensitive and specific detection. sigmaaldrich.com
Ion Chromatography (IC) is another valuable technique, particularly for the analysis of the gluconate anion. Two-dimensional ion chromatography has been used for the concurrent determination of inorganic anions and gluconate. nih.govresearchgate.net This method could be applied to a this compound sample after a preparation step to dissociate the complex. The gluconate could then be separated on an anion-exchange column and quantified using a pulsed amperometric detector or a conductivity detector. nih.govresearchgate.net The determination of zirconium would require a separate analytical method.
The development of a chromatographic method for intact this compound would need to consider the stability of the complex under the chosen chromatographic conditions.
Table 4: Potential Chromatographic Approaches for this compound Systems
| Technique | Stationary Phase | Mobile Phase | Detection | Application |
|---|---|---|---|---|
| RP-HPLC | C18 | Acetonitrile/Water with ion-pairing reagent | UV, CAD, MS | Quantification of this compound complex and free gluconate. semanticscholar.orgjsmcentral.orgjsmcentral.org |
| Ion Chromatography | Anion-exchange resin | Aqueous buffer (e.g., NaOH) | Pulsed Amperometry, Conductivity | Quantification of free gluconate. nih.govresearchgate.net |
Comparative Studies and Structure Activity Relationships in Metal Gluconate Chemistry
Comparison of Zirconium D-gluconate with Other Tetravalent Metal Gluconate Complexes (e.g., Th(IV), U(IV), Np(IV), Pu(IV))
The complexation of tetravalent metal ions with D-gluconate is of significant interest, particularly in the context of radioactive waste management where gluconic acid can act as a complexing agent for actinides. nih.govresearchgate.net While comprehensive thermodynamic data for this compound is not as readily available as for some actinide complexes, a comparative analysis can be drawn based on the known behavior of these metal ions in the presence of gluconate and similar polyhydroxy carboxylic ligands like isosaccharinic acid (ISA). nih.govresearchgate.net
Tetravalent actinides such as Thorium(IV), Uranium(IV), Neptunium(IV), and Plutonium(IV) exhibit a high affinity for gluconate, especially under alkaline to hyperalkaline conditions. nih.govresearchgate.net In these environments, An(IV)(OH)x(L)y complexes (where An = Th, U, Np, Pu and L = gluconate) are expected to be the dominant aqueous species. nih.gov The stoichiometry of these actinide-gluconate complexes can sometimes be ill-defined, but their formation significantly influences the solubility and migration behavior of these elements. nih.govresearchgate.net
A key aspect of the complexation is the competition between hydrolysis of the highly charged tetravalent metal ions and ligand binding. slu.seresearchgate.netoecd-nea.orgoecd-nea.org The presence of multiple hydroxyl groups in the gluconate ligand allows it to effectively compete with hydroxide (B78521) ions and form stable complexes even at high pH. nih.govresearchgate.net
The stability of these tetravalent metal-gluconate complexes is influenced by the ionic radius and charge density of the metal cation. Generally, for a given ligand, the stability of the complex increases with increasing charge density of the metal ion. However, the specific coordination chemistry and the formation of polynuclear or ternary complexes (e.g., with calcium) can also play a significant role. nih.govresearchgate.net For instance, under hyperalkaline conditions in the presence of calcium, the formation of species like CaTh(OH)4(L)2(aq) has been observed for both ISA and gluconate, and similar complexes are anticipated for other tetravalent actinides. nih.gov
Table 1: Comparative Aspects of Tetravalent Metal Gluconate Complexes
| Feature | Zirconium(IV) | Thorium(IV) | Uranium(IV) | Neptunium(IV) | Plutonium(IV) |
| Ionic Radius (CN=8) | 0.84 Å | 1.05 Å | 1.00 Å | 0.98 Å | 0.96 Å |
| Hydrolysis Tendency | High researchgate.netoecd-nea.orgoecd-nea.org | High slu.se | High researchgate.net | High nih.govresearchgate.net | High nih.govresearchgate.net |
| Complexation with Gluconate | Forms stable complexes | Forms stable complexes, especially at high pH nih.govresearchgate.net | Forms stable complexes nih.govresearchgate.net | Forms stable complexes nih.govresearchgate.net | Forms stable complexes, with Pu(IV)(OH)4(GLU)⁻ as a predominant species under alkaline conditions researchgate.net |
| Ternary Complex Formation | Possible | Observed with Ca(II) nih.gov | Expected nih.govresearchgate.net | Expected nih.govresearchgate.net | Expected nih.govresearchgate.net |
Comparative Analysis with Other Alpha-Hydroxycarboxylates (e.g., Citrate, Isosaccharinate, Tartrate) in Zirconium Complexation
A comparative analysis of zirconium complexation with gluconate, citrate, isosaccharinate, and tartrate reveals the influence of ligand structure on complex stability.
Gluconate: As a polyhydroxy monocarboxylate, gluconate can coordinate to metal ions through its carboxylate group and one or more of its hydroxyl groups. The flexible nature of its carbon chain allows it to adapt to the coordination requirements of the metal ion.
Citrate: Citrate is a tricarboxylate with a central hydroxyl group. Its potential for forming multiple chelate rings and its higher charge generally lead to the formation of very stable complexes with multivalent cations.
Isosaccharinate (ISA): Similar to gluconate, ISA is a polyhydroxy monocarboxylate. It is known to form strong complexes with tetravalent actinides, and by analogy, it is expected to form stable complexes with zirconium(IV). nih.govresearchgate.net
Tartrate: Tartrate is a dicarboxylate with two hydroxyl groups. It is also known to form stable complexes with various metal ions, including zirconium. nih.gov
The relative stability of the zirconium complexes with these ligands will depend on the specific conditions (e.g., pH, ionic strength) and the stoichiometry of the complexes formed. Generally, ligands with a higher number of donor groups and the ability to form multiple stable chelate rings will form more stable complexes.
Table 2: Comparison of Zirconium Complexes with Alpha-Hydroxycarboxylates
| Ligand | Structure | Key Features for Complexation | Expected Zirconium Complex Stability |
| D-Gluconate | Polyhydroxy monocarboxylate | Flexible chain, multiple hydroxyl groups for coordination. | Forms stable complexes. |
| Citrate | Tricarboxylate, one hydroxyl group | Potential for multiple chelate rings, higher charge. | Expected to form highly stable complexes. |
| Isosaccharinate | Polyhydroxy monocarboxylate | Similar to gluconate, known to form strong actinide complexes. nih.govresearchgate.net | Expected to form stable complexes. |
| Tartrate | Dicarboxylate, two hydroxyl groups | Forms stable chelate rings. nih.gov | Forms stable complexes. |
Elucidation of Ligand Design Principles for Tuned this compound Complex Stability
The design of ligands to achieve specific stability with zirconium(IV) is a critical area of research, particularly for applications in radiopharmaceuticals and materials science. nih.govnih.govnih.govchemrxiv.orgacs.org While the provided search results focus more on hydroxamate-based chelators for zirconium, the general principles can be extrapolated to the design of more stable gluconate-based complexes.
Several key principles govern the stability of metal complexes:
Chelate Effect: Polydentate ligands, which bind to a metal ion through multiple donor atoms to form one or more rings, form significantly more stable complexes than monodentate ligands with similar donor atoms. stackexchange.com This is due to a favorable entropic effect.
Macrocyclic Effect: Cyclic polydentate ligands (macrocycles) generally form more stable complexes than their open-chain analogs. This enhanced stability is attributed to a combination of enthalpic and entropic factors, often referred to as the "macrocyclic effect." nih.gov
Preorganization: Ligands that are already in a conformation suitable for binding to the metal ion (i.e., they are "preorganized") will form more stable complexes than flexible ligands that must adopt a specific conformation upon binding, as this minimizes the entropic penalty of complexation.
Size of the Chelate Ring: The stability of a chelate complex is also dependent on the size of the ring formed. For transition metals, five- and six-membered chelate rings are generally the most stable due to minimal ring strain. stackexchange.com
Nature of the Donor Atoms: The nature of the atoms that coordinate to the metal ion (e.g., oxygen, nitrogen) and their basicity will influence the strength of the metal-ligand bond. For a hard acid like Zr(IV), hard donor atoms like oxygen are preferred.
Number of Donor Groups: Increasing the number of donor atoms in a ligand (its denticity) can lead to more stable complexes, provided that the geometry of the ligand allows for all donor groups to coordinate effectively to the metal center. nih.govnih.gov
To tune the stability of this compound complexes, one could consider modifying the gluconate ligand to incorporate these principles. For example, creating a polydentate ligand that incorporates the gluconate moiety into a larger, preorganized structure could lead to a significant increase in complex stability. The length of the backbone of a linear chelator can also be extended to improve flexibility and reduce steric constraints, potentially enhancing stability. uzh.ch
Table 3: Principles for Ligand Design to Enhance Zirconium Complex Stability
| Principle | Description | Application to Gluconate-Based Ligands |
| Chelate Effect | Formation of stable ring structures by polydentate ligands. stackexchange.com | Gluconate itself is a chelating agent. Incorporating it into a larger polydentate structure would enhance this effect. |
| Macrocyclic Effect | Enhanced stability of cyclic ligands compared to their acyclic counterparts. nih.gov | Designing a macrocycle that includes the gluconate structure could significantly increase complex stability. |
| Preorganization | Ligand conformation is pre-set for metal binding. | A more rigid, preorganized ligand incorporating the gluconate backbone would have a lower entropic penalty upon complexation. |
| Chelate Ring Size | Optimal ring size (typically 5- or 6-membered) minimizes strain. stackexchange.com | Modifications to the gluconate structure should aim to maintain the formation of stable five- or six-membered chelate rings with the zirconium ion. |
| Increased Denticity | More donor atoms for stronger binding. nih.govnih.gov | Chemically modifying gluconate to introduce additional coordinating groups (e.g., carboxylates, amides) could increase its denticity and thus the stability of its zirconium complex. |
Future Research Trajectories and Emerging Areas for Zirconium D Gluconate Studies
Comprehensive Elucidation of Zirconium D-gluconate Mechanisms of Action in Complex Chemical Environments
A foundational area for future research lies in developing a deep, mechanistic understanding of how this compound behaves in complex chemical matrices. Current knowledge often pertains to simplified, controlled systems, which may not accurately reflect real-world industrial or environmental conditions. Future studies should focus on the speciation of zirconium in the presence of competing ions, varying pH levels, and organic matter. researchgate.netresearchgate.net Investigating the ligand exchange dynamics between gluconate and other potential coordinating species is crucial for predicting its stability and reactivity.
Advanced spectroscopic and analytical techniques will be instrumental in this pursuit. In-situ studies could reveal transient intermediates and reaction pathways that govern its performance in applications such as catalysis or as a cross-linking agent. Understanding these mechanisms is paramount for optimizing its function in existing applications and for identifying new ones where its specific chemical behavior would be advantageous. For instance, its role in promoting greener chemical processes through enhanced catalytic activity and selectivity could be a significant area of investigation. wundermold.com
Exploration of Novel Synthetic Routes and Controlled Nanomaterial Fabrication Utilizing this compound
The synthesis of advanced materials with tailored properties is a rapidly growing field, and this compound presents a promising precursor or modifying agent. Future research should explore novel synthetic pathways that leverage this compound for the fabrication of zirconium-based nanomaterials, such as zirconia (ZrO₂) nanoparticles and nanostructures. nih.govnih.govpreciseceramic.com
Existing methods for synthesizing zirconium nanoparticles include sol-gel, hydrothermal, and co-precipitation techniques. nih.govnih.govresearchgate.net The organic gluconate ligand in this compound could serve as an in-situ template or stabilizer during nanoparticle formation, offering precise control over particle size, morphology, and crystal phase. nih.gov This level of control is critical for applications in fields ranging from electronics to biomedicine. preciseceramic.com
Furthermore, the exploration of green synthesis routes using this compound is a key trajectory. dntb.gov.uanih.gov These methods would align with the principles of sustainable chemistry by reducing hazardous byproducts and energy consumption. The development of controlled fabrication techniques, such as electrochemical anodization, could be adapted to use this compound in solution to create highly ordered nanostructures on various substrates. mdpi.com
Table 1: Potential Synthetic Methods for Zirconium-Based Nanomaterials
| Method | Description | Potential Role of this compound | Desired Outcome |
|---|---|---|---|
| Sol-Gel | Involves the transition of a solution system into a gel phase. | Zirconium precursor and organic template. | Controlled particle size and high purity. nih.gov |
| Hydrothermal | Synthesis in a closed vessel under high pressure and temperature. | Precursor for controlled crystallization. | Tailored crystal phases and morphologies. nih.govmdpi.com |
| Co-precipitation | Precipitation of the desired compound from a salt solution. | Zirconium source for uniform precipitation. | Homogeneous nanoparticles. nih.govresearchgate.net |
| Green Synthesis | Utilizes environmentally benign reagents like plant extracts. | Zirconium precursor in a sustainable process. | Eco-friendly nanoparticle fabrication. dntb.gov.uanih.gov |
Advanced Computational Modeling for Predictive Understanding of this compound Behavior
To accelerate the discovery and optimization of this compound applications, advanced computational modeling presents a powerful tool. Molecular dynamics (MD) and density functional theory (DFT) simulations can provide insights into the atomic-level behavior of the molecule, which are often difficult to obtain through experimental methods alone. researchgate.net
Future computational studies could focus on several key areas:
Solvation and Speciation: Modeling the interaction of this compound with various solvents and ions to predict its stable forms in solution. researchgate.net
Surface Interactions: Simulating the adsorption and reaction of the compound on different material surfaces, which is crucial for applications in coatings, catalysis, and electronics.
Reaction Mechanisms: Elucidating the step-by-step pathways of chemical reactions involving this compound to understand its catalytic activity or degradation processes.
Material Property Prediction: Using computational models to predict the properties of novel materials synthesized from this compound precursors. iaea.org
These predictive models can guide experimental work, reducing the time and resources required for trial-and-error approaches and enabling a more rational design of new technologies based on this compound. copernicus.org
Development of this compound for Unexplored Industrial and Environmental Applications
Building on a deeper mechanistic and predictive understanding, future research should actively explore novel applications for this compound. The versatility of zirconium compounds suggests a wide range of possibilities. titanmf.comup.ac.za
Potential Industrial Applications:
Advanced Ceramics: As a precursor for high-purity zirconia ceramics used in demanding environments due to their thermal and chemical stability. zircon-association.org
Catalysis: As a catalyst or catalyst support in various organic transformations and for pollution control, capitalizing on the unique electronic properties of zirconium. wundermold.comzircon-association.org
Coatings and Surface Treatments: For creating corrosion-resistant or functional coatings on metals and other materials. titanmf.com Zirconium compounds are known for their exceptional stability in harsh chemical environments. wundermold.com
Textile and Paper Industries: As a cross-linking agent or additive to improve the properties of fibers and paper coatings. zircon-association.orgzirconiumworld.com
Potential Environmental Applications:
Water Purification: Development of adsorbents or photocatalysts based on this compound for the removal of pollutants from water. mdpi.comresearchgate.net
Sensors: As a component in chemical sensors for detecting specific environmental contaminants. nih.gov Zirconia-based oxygen sensors are already used for efficient emission control. wundermold.com
Carbon Capture: Investigating its potential use in materials designed for the capture and sequestration of carbon dioxide.
Table 2: Emerging Application Areas for Zirconium Compounds
| Sector | Application | Rationale for this compound |
|---|---|---|
| Industrial | Advanced Ceramics | High-purity precursor for ZrO₂ with tailored properties. zircon-association.org |
| Catalysis | Versatile catalytic activity for chemical refining and pollution control. zircon-association.org | |
| Corrosion-Resistant Coatings | Excellent chemical stability in acidic and alkaline environments. titanmf.com | |
| Environmental | Water Treatment | Precursor for photocatalysts and adsorbents for pollutant removal. researchgate.net |
| Chemical Sensors | High stability and bioactivity for use as an electrode material. nih.gov | |
| Emerging Tech | Solid Oxide Fuel Cells | Precursor for stable zirconia electrolytes. preciseceramic.com |
| 3D Printing | Potential use in zirconia suspensions for printing complex shapes. zircon-association.org |
By systematically pursuing these research trajectories, the scientific community can unlock the full potential of this compound, paving the way for its use in a new generation of advanced materials and sustainable technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
